Coordination Geometry: The 3,4-Dicarboxyphenyl Bite Angle Directs a Unique 3D Network Topology Versus Pyridine-2,5-Dicarboxylate
The 1-(3,4-dicarboxyphenyl) substituent imposes a carboxylate–carboxylate separation of approximately 4.0–4.5 Å and a bite angle near 120°, as inferred from the single-crystal X-ray structure of the resulting Pr(III) coordination polymer [1]. This geometry favors the assembly of binuclear [Ln₂(Hdpp)₂]⁴⁺ secondary building units that propagate into 1D double chains and cross-link into a 3D framework (space group P−1). In contrast, the widely used pyridine-2,5-dicarboxylate (pydc) ligand, with a linear carboxylate disposition, typically yields 2D layered or different 3D topologies under comparable solvothermal conditions [1]. No direct head-to-head synthesis under identical conditions has been published; this inference is drawn from the distinct crystallographic outcomes reported for each ligand class.
| Evidence Dimension | Framework topology resulting from carboxylate donor geometry |
|---|---|
| Target Compound Data | 3D framework based on 1D double-chain binuclear Ln₂(Hdpp)₂ SBUs, triclinic P−1 |
| Comparator Or Baseline | Pyridine-2,5-dicarboxylate (pydc) ligands typically produce 2D or alternative 3D topologies |
| Quantified Difference | Topological dimensionality and SBU connectivity differ; no quantitative metric available in existing literature |
| Conditions | Solvothermal synthesis with lanthanide(III) nitrates at 155 °C for 72 h [1] |
Why This Matters
Procuring this specific compound is essential for researchers aiming to access the 1D double-chain → 3D framework topology; substitution with a regioisomeric dicarboxylate ligand would lead to a different structural outcome, potentially altering porosity, stability, or functional properties.
- [1] Feng, X., Liu, L., Wang, L.-Y., Song, H.-L., Shi, Z.-Q., Wu, X.-H., & Ng, S.-W. (2013). Lanthanide coordination polymers based on multi-donor ligand containing pyridine and phthalate moieties: Structures, luminescence and magnetic properties. Journal of Solid State Chemistry, 206, 277–285. View Source
